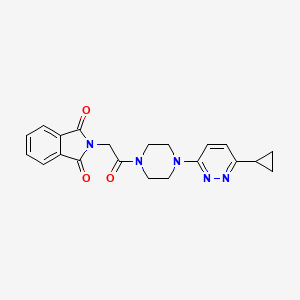

2-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Description

The compound 2-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione features a central isoindoline-1,3-dione scaffold linked via an oxoethyl group to a piperazine ring substituted with a 6-cyclopropylpyridazinyl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with derivatives targeting enzymes or receptors, such as cholinesterases or neurotransmitter transporters .

Properties

IUPAC Name |

2-[2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c27-19(13-26-20(28)15-3-1-2-4-16(15)21(26)29)25-11-9-24(10-12-25)18-8-7-17(22-23-18)14-5-6-14/h1-4,7-8,14H,5-6,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDQTPLROLSCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic molecule that incorporates various pharmacologically relevant moieties. Its structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, synthesis, and pharmacokinetic profiles.

The molecular formula of this compound is with a molecular weight of approximately 391.5 g/mol . The compound features several functional groups known to interact with biological targets, enhancing its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N5O3 |

| Molecular Weight | 391.5 g/mol |

| CAS Number | 2034427-07-9 |

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer activity . It was tested against a variety of human tumor cell lines as part of the National Cancer Institute's (NCI) Developmental Therapeutics Program. The results indicated that the compound exhibited potent cytotoxic effects across multiple cancer types.

-

Cell Line Sensitivity : The compound demonstrated the most potent activity against:

- Non-small cell lung cancer (HOP-62)

- CNS cancer (SF-539)

- Melanoma (MDA-MB-435)

- Ovarian cancer (OVCAR-8)

- Prostate cancer (DU-145)

- Breast cancer (MDA-MB-468)

-

Inhibition Metrics : The average growth inhibition values were calculated as follows:

- GI50 : 15.72 μM

- TGI : 50.68 μM

These values indicate a promising profile for further development as an anticancer agent.

The precise mechanism by which this compound exerts its anticancer effects is still under investigation. However, its structural components suggest interactions with various cellular pathways involved in tumor growth and apoptosis.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine ring and subsequent coupling with piperazine and isoindoline derivatives. Each step requires optimization to ensure high yields and purity.

Synthetic Route Overview

- Formation of Pyridazine Ring : Cyclization reactions starting from suitable precursors.

- Piperazine Introduction : Nucleophilic substitution reactions.

- Isoindoline Coupling : Final coupling under controlled conditions.

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. Preliminary evaluations suggest favorable drug-like properties, which are essential for its potential as a therapeutic agent.

Drug-Like Properties Evaluation

Using tools like SwissADME, the compound has shown satisfactory parameters indicative of good bioavailability and metabolic stability.

Case Studies

Several case studies have documented the therapeutic potential of similar compounds featuring isoindoline and pyridazine moieties:

- Isoindoline Derivatives : These compounds have been associated with notable antimicrobial and anticancer activities.

- Pyridazine-Based Agents : Known for their neuroprotective effects and modulation of neurotransmitter systems.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The isoindoline-1,3-dione core is a common pharmacophore in medicinal chemistry. Key structural variations among analogs include:

Key Observations :

- Electron-Deficient Moieties : The pyridazinyl group in the target compound contrasts with phenyl or chlorophenyl groups in analogs. This difference likely alters binding affinity in enzyme inhibition (e.g., cholinesterases) due to varied electronic interactions .

- Solubility and Stability : The cyclopropyl group in the target compound may reduce oxidative metabolism compared to halogenated or methoxylated analogs, as seen in compounds . The hydroxyethyl group in JV-1669 () enhances water solubility, whereas the biotin tag in IDT785 () prioritizes targeted delivery .

Analytical Characterization

Q & A

Basic: What synthetic pathways are commonly employed for synthesizing 2-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione, and how is structural characterization performed?

Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving isoindoline-1,3-dione precursors and functionalized piperazine derivatives. For example, the piperazine ring may be introduced through alkylation or acylation reactions under reflux conditions using polar aprotic solvents like DMF or DMSO . Post-synthesis, structural validation is achieved through:

- Single-crystal X-ray diffraction to confirm bond angles and stereochemistry .

- NMR spectroscopy (1H/13C) to verify proton environments and carbon frameworks.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Basic: How are biological screening assays designed to evaluate the antimicrobial potential of this compound?

Answer:

Standard protocols involve:

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using broth microdilution methods .

- Time-kill kinetics studies to assess concentration-dependent efficacy .

- Cytotoxicity profiling on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

Answer:

DoE methodologies reduce trial-and-error approaches by:

- Factor screening (e.g., temperature, solvent polarity, catalyst loading) to identify critical variables .

- Response surface modeling (e.g., Central Composite Design) to maximize yield and purity .

- Quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, narrowing experimental parameters .

Advanced: What mechanistic approaches are used to study its biological activity at the molecular level?

Answer:

Advanced techniques include:

- Molecular docking to simulate interactions with target proteins (e.g., bacterial DNA gyrase or fungal CYP51) .

- Isothermal titration calorimetry (ITC) to quantify binding affinities .

- Transcriptomic profiling (RNA-seq) to identify gene expression changes in treated microbial strains .

Advanced: How can computational modeling predict the compound’s reactivity and stability under varying conditions?

Answer:

- Reactivity: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Stability: Molecular dynamics (MD) simulations assess degradation pathways under thermal or pH stress .

- Solubility: COSMO-RS models estimate solubility in different solvents for formulation studies .

Advanced: How should researchers address contradictory data in antimicrobial activity studies (e.g., variable MIC values across studies)?

Answer:

- Standardize assay conditions (e.g., inoculum size, growth media) to minimize variability .

- Validate results using orthogonal methods (e.g., agar diffusion vs. microdilution) .

- Explore structural analogs to isolate critical functional groups (e.g., cyclopropyl vs. methyl substituents) .

Advanced: What methodologies assess the compound’s stability under thermal and photolytic conditions?

Answer:

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate decomposition temperatures and phase transitions .

- Forced degradation studies (e.g., exposure to UV light, acidic/basic conditions) monitored via HPLC to identify degradation products .

Advanced: How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

Answer:

- Scaffold diversification: Modify the isoindoline-dione core (e.g., halogenation) to enhance target binding .

- Piperazine substitution: Compare cyclopropyl, pyridinyl, or fluorinated groups to optimize pharmacokinetics .

- Proteolysis-targeting chimera (PROTAC) designs to leverage isoindoline-dione as a warhead for protein degradation .

Advanced: What analytical techniques validate the compound’s purity and identity in complex matrices?

Answer:

- UPLC-MS/MS for trace impurity detection (limit of quantification ≤ 0.1%) .

- X-ray photoelectron spectroscopy (XPS) to verify elemental composition .

- Chiral HPLC to resolve enantiomers if asymmetric centers are present .

Advanced: How can cross-disciplinary approaches enhance its application in drug discovery?

Answer:

- Chemical biology: Use click chemistry (e.g., CuAAC) to conjugate fluorescent tags for cellular tracking .

- Systems pharmacology: Integrate omics data (proteomics, metabolomics) to map multi-target effects .

- Microfluidics: Develop lab-on-a-chip platforms for high-throughput toxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.